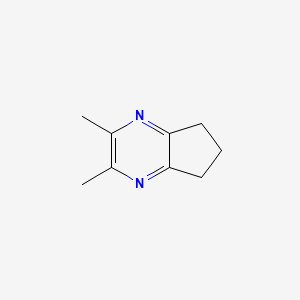
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine is an organic compound with the molecular formula C9H12N2. It is a colorless to pale yellow liquid with a pungent odor . This compound is known for its presence in various food items such as beef, coffee, cocoa, and roasted nuts . It is also used as a flavoring agent in the food industry .
Preparation Methods
The synthesis of 6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine can be achieved through several methods. One common method involves the reaction of styrene with 2,2-dibromopropane . The reaction conditions typically include the use of a solvent and a catalyst to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazine derivatives, while reduction can lead to the formation of more saturated compounds.
Scientific Research Applications
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a flavoring agent in pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine involves its interaction with specific molecular targets and pathways. As a flavoring agent, it interacts with taste receptors to produce its characteristic flavor profile. In biological systems, it may interact with enzymes and other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine can be compared with other similar compounds such as:
2,3-Dimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine: Similar in structure but may have different chemical properties and applications.
6,7-Dihydro-2,5-dimethyl-5H-cyclopentapyrazine: Another closely related compound with slight variations in its molecular structure.
The uniqueness of this compound lies in its specific flavor profile and its presence in a variety of natural food sources.
Properties
CAS No. |
38917-62-3 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2,3-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine |
InChI |
InChI=1S/C9H12N2/c1-6-7(2)11-9-5-3-4-8(9)10-6/h3-5H2,1-2H3 |
InChI Key |
AIKNQWWUQFXNAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2CCCC2=N1)C |
melting_point |
25 - 27 °C |
physical_description |
Solid low melting solid with a roasted nut odou |
solubility |
slightly soluble in water; soluble in oils, organic solvents very soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















